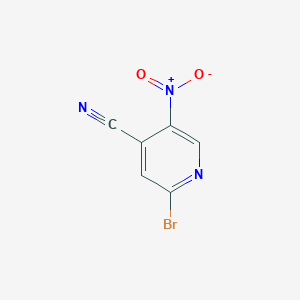
prop-2-en-1-yl N-carbonylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl N-carbonylcarbamate is a chemical compound with the molecular formula C5H7NO3 . It has a molecular weight of 129.11 .
Molecular Structure Analysis
The molecular structure of prop-2-en-1-yl N-carbonylcarbamate consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Further details about its structure might be obtained through techniques such as NMR, HPLC, LC-MS, UPLC, etc .Aplicaciones Científicas De Investigación
Functionalized Carbon Nanomaterials in Energetics
Recent advancements have highlighted the use of functionalized carbon nanomaterials (CNMs), such as carbon nanotubes (CNTs) and graphene, in energetic compositions. Functionalization of CNMs, potentially including prop-2-en-1-yl N-carbonylcarbamate derivatives, has shown to greatly enhance the thermal stability, sensitivity, and combustion performance of energetic materials. These materials find applications in nanothermites, solid propellants, and gas generators, attributed to their superior catalytic properties and facile preparation methods (Yan et al., 2016).
Supercritical Fluid Applications
The utilization of supercritical fluids, especially CO2, in green chemical synthesis processes offers an eco-friendly alternative for various chemical reactions, including those involving prop-2-en-1-yl N-carbonylcarbamate. Supercritical CO2 serves as a non-toxic, non-flammable solvent, promoting safer and cleaner chemical reactions. This approach underlines the shift towards more sustainable chemical processes and products (Beckman, 2004).
Carbon-based Solid Acids in Catalysis
Carbon-based solid acids have emerged as powerful catalysts in green chemistry, providing an environmentally friendly alternative to traditional acid catalysts. The synthesis and application of carbon/silica-based catalysts, possibly including prop-2-en-1-yl N-carbonylcarbamate structures, highlight their role in producing cleaner, less expensive, and high-quality products. These materials demonstrate the significant impact of mesoporosity on catalytic efficiency, especially in transforming bulk materials into valuable products (Mahajan & Gupta, 2019).
Enhancement of TiO2 Photocatalysis
Combining TiO2 with carbonaceous nanomaterials, including functionalized forms like prop-2-en-1-yl N-carbonylcarbamate, has been a focus of research aimed at improving photocatalytic activity. These combinations are designed to address the limitations of TiO2, such as low efficiency and narrow light response range, thereby enhancing its photocatalytic applications in energy generation and environmental pollution treatment. The synergy between carbon nanomaterials and TiO2 provides new insights and improved photocatalytic activities, representing a promising direction for future applications (Leary & Westwood, 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for prop-2-en-1-yl N-carbonylcarbamate involves the reaction of propargyl alcohol with phosgene to form propargyl chloroformate, which is then reacted with N,N-dimethylurea to form propargyl N,N-dimethylcarbamate. This intermediate is then reacted with prop-2-en-1-amine to form the final product, prop-2-en-1-yl N-carbonylcarbamate.", "Starting Materials": [ "Propargyl alcohol", "Phosgene", "N,N-dimethylurea", "Prop-2-en-1-amine" ], "Reaction": [ "Propargyl alcohol is reacted with phosgene in the presence of a catalyst to form propargyl chloroformate.", "Propargyl chloroformate is then reacted with N,N-dimethylurea in the presence of a base to form propargyl N,N-dimethylcarbamate.", "Propargyl N,N-dimethylcarbamate is then reacted with prop-2-en-1-amine in the presence of a catalyst to form prop-2-en-1-yl N-carbonylcarbamate." ] } | |
Número CAS |
30447-86-0 |
Fórmula molecular |
C5H5NO3 |
Peso molecular |
127.1 |
Pureza |
85 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



